N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
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Description
Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical , have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated in vitro activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Glucan Synthase Inhibition
Research into the structure-activity relationship of pyridazinone derivatives has led to the identification of compounds as β-1,3-glucan synthase inhibitors. These inhibitors are significant in the development of antifungal agents and have shown efficacy in in vivo models of Candida glabrata infection (Ting et al., 2011).
Radiochemical Applications
A rapid synthesis method for N,N'-disubstituted piperazines, including compounds with a fluorophenyl piperazine structure, has been developed. These compounds have applications in positron emission tomography (PET) studies, demonstrating their utility in medical imaging and diagnostics (Collins, Lasne, & Barré, 1992).
CO2 Capture
Semi-aqueous piperazine solutions have been characterized for their potential in CO2 capture. These solutions, composed of piperazine, water, and a physical solvent, have shown promising results in terms of CO2 absorption rate and capacity, addressing the issue of solid precipitation in aqueous piperazine solutions (Yuan & Rochelle, 2019).
Antiproliferative Activity Against Cancer Cell Lines
Synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their antiproliferative effects against various human cancer cell lines. Some of these compounds have shown potential as anticancer agents, warranting further research (Mallesha et al., 2012).
Properties
IUPAC Name |
N,N-diethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOLBKAAMGNHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.